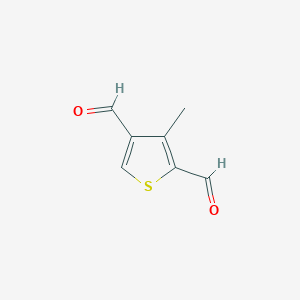

3-Methylthiophene-2,4-dicarbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylthiophene-2,4-dicarbaldehyde is a thiophene-derived compound featuring aldehyde functional groups at the 2- and 4-positions and a methyl substituent at the 3-position. The aldehyde groups in such derivatives are typically introduced via oxidation or hydrolysis of ester precursors, though specific protocols for this compound remain inferred from related methodologies.

Thiophene aldehydes are critical intermediates in organic synthesis, particularly for constructing conjugated systems in materials science and pharmaceuticals. The methyl group at the 3-position likely enhances steric and electronic modulation, influencing reactivity and crystallinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

3,3′-Bithiophene-2,2′-dicarbaldehyde

- Structure : Comprises two thiophene rings linked at the 3-positions, with aldehyde groups at the 2- and 2′-positions.

- Properties : Enhanced π-conjugation due to the bithiophene backbone, making it suitable for optoelectronic applications. In contrast, 3-methylthiophene-2,4-dicarbaldehyde has a single thiophene ring, limiting conjugation but offering simpler functionalization pathways.

- Synthesis: Prepared via cross-coupling reactions, as suggested by the nomenclature in . The absence of methyl substituents in this compound reduces steric hindrance during polymerization .

2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde

- Structure : Pyrrole core with sulfonyl and phenyl substituents, differing from thiophene’s sulfur heterocycle.

- Crystallinity : The pyrrole derivative exhibits a dihedral angle of 88.7° between the pyrrole and phenyl rings, with C–H···O hydrogen bonding forming a 3D framework . Thiophene derivatives (e.g., diethyl carboxylates in ) display similar hydrogen-bonding patterns but with S···S interactions influencing packing .

- Reactivity : The sulfonyl group in the pyrrole derivative enhances electrophilicity at the aldehyde positions, whereas the methyl group in this compound may direct regioselectivity in condensation reactions.

Benzene-1,4-dicarbaldehyde

- Structure : Aromatic benzene ring with aldehyde groups at para positions.

- Applications : Widely used in polymer synthesis via Wittig reactions (e.g., green fluorescent polymers in ). Thiophene analogs, such as this compound, offer superior electron mobility due to sulfur’s polarizability, making them preferable in conductive materials .

- Thermal Properties : Benzene derivatives generally exhibit higher melting points (e.g., 204–206°C for hydrazide analogs in ) compared to thiophene aldehydes, which may have lower melting points due to reduced symmetry .

3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

- Structure : Chlorinated pyrrole with phenyl and aldehyde groups.

- Electrophilicity : Chlorine atoms increase electrophilicity at the aldehyde positions, facilitating nucleophilic additions. In contrast, the methyl group in this compound may stabilize intermediates via hyperconjugation .

- Biological Activity : Chlorinated pyrroles are explored for anticancer applications, whereas thiophene aldehydes are leveraged in radiopharmaceuticals (e.g., intermediates in ) .

Comparative Data Table

属性

CAS 编号 |

174148-87-9 |

|---|---|

分子式 |

C7H6O2S |

分子量 |

154.19 g/mol |

IUPAC 名称 |

3-methylthiophene-2,4-dicarbaldehyde |

InChI |

InChI=1S/C7H6O2S/c1-5-6(2-8)4-10-7(5)3-9/h2-4H,1H3 |

InChI 键 |

FTKHLOBMGPBGJD-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=C1C=O)C=O |

规范 SMILES |

CC1=C(SC=C1C=O)C=O |

同义词 |

2,4-Thiophenedicarboxaldehyde, 3-methyl- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。